REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:9][O:10][C:4]=2[CH:3]=1.CCCCCC.C([Li])CCC.C(OC([N:27]1[CH2:32][CH2:31][C:30](=[O:33])[CH2:29][CH2:28]1)=O)C.O>O1CCCC1>[O:8]1[C:5]2[CH:6]=[CH:7][C:2]([C:30]3([OH:33])[CH2:31][CH2:32][NH:27][CH2:28][CH2:29]3)=[CH:3][C:4]=2[O:10][CH2:9]1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C=C1)OCO2
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
n-butyllithium hexane
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction temperature was raised to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 1 hr
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate (5:1-2:1))
|
Type
|
DISSOLUTION
|
Details
|
Then, the residue was dissolved in ethylene glycol (20 ml)
|
Type
|
ADDITION
|
Details
|
a 50% aqueous potassium hydroxide solution was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating at 120° C. for 6 hr
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with chloroform
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)C2(CCNCC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |